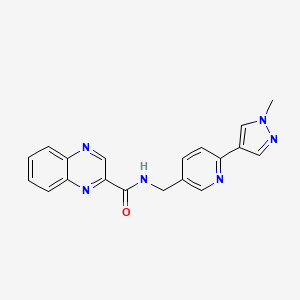

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Description

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a pyridine-pyrazole substituent via a methylene bridge. The pyridine-pyrazole moiety in this compound suggests structural similarity to known muscarinic acetylcholine receptor (mAChR) modulators, such as benzoquinazolinone derivatives described in Merck’s patents .

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-25-12-14(10-23-25)15-7-6-13(8-20-15)9-22-19(26)18-11-21-16-4-2-3-5-17(16)24-18/h2-8,10-12H,9H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBJCGWLHBUTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the use of a Buchwald–Hartwig arylamination reaction, followed by nucleophilic aromatic substitution . The reaction conditions often require the use of palladium catalysts, such as Pd(OAc)2, and ligands like Xantphos, under an inert atmosphere of nitrogen or argon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its structural similarity to known pharmacophores, making it a candidate for drug development. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds, including N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide, exhibit significant antimicrobial properties. In a study focused on similar compounds, certain derivatives demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications at specific positions can optimize antimicrobial efficacy .

Anticancer Research

Quinoxaline derivatives have been extensively investigated for their anticancer properties. The incorporation of pyrazole and pyridine moieties into the quinoxaline scaffold has been linked to increased cytotoxicity against several cancer cell lines.

Case Studies

A recent study evaluated a series of quinoxaline derivatives for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that modifications in the chemical structure significantly affected the cytotoxicity profile, with some compounds exhibiting IC50 values in the low micromolar range . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies suggest that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances antimicrobial activity.

| Compound | Activity Against Mycobacterium smegmatis (mm) | Comments |

|---|---|---|

| 6d | 16 | Strong electron-withdrawing group present |

| 6e | 19 | Enhanced activity against Gram-negative bacteria |

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Core Structure Influence: The quinoxaline core in the target compound differs from benzoquinazolinone 12’s fused benzoquinazolinone ring. This structural variation likely impacts binding affinity and selectivity. The pyrazolo-pyridine core in the compound from introduces a bulkier, non-planar structure, which could reduce membrane permeability compared to the target compound’s quinoxaline system .

Substituent Effects: Both the target compound and benzoquinazolinone 12 share the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group, suggesting this substituent is critical for M1mAChR modulation. The pyrazole’s nitrogen atoms may act as hydrogen-bond acceptors, stabilizing receptor interactions . In contrast, the ethyl and methyl groups on the pyrazole in the pyrazolo-pyridine derivative () could alter metabolic stability or steric hindrance, though its pharmacological profile remains uncharacterized .

Selectivity and Potency: Benzoquinazolinone 12 exhibits higher affinity for M1mAChR than BQCA (a reference modulator), attributed to its optimized substituent geometry. The target compound’s quinoxaline core might reduce off-target effects compared to bulkier scaffolds but could compromise potency due to reduced hydrophobic interactions .

Pharmacokinetic Considerations: Quinoxaline derivatives generally exhibit moderate solubility due to their planar aromatic systems, whereas pyrazolo-pyridines () may have enhanced lipophilicity, affecting bioavailability .

Research Findings and Implications

- M1mAChR Modulation: The shared pyridine-pyrazole substituent in the target compound and benzoquinazolinone 12 highlights this motif’s role in mAChR modulation. However, replacing benzoquinazolinone with quinoxaline may shift the compound’s selectivity profile, warranting functional assays to validate M1mAChR activity .

- Kinase Inhibition Potential: Quinoxaline carboxamides are known to inhibit kinases (e.g., EGFR, VEGFR). The target compound’s structure suggests possible dual activity as a kinase inhibitor and mAChR modulator, a hypothesis requiring further validation .

- Synthetic Accessibility : The pyrazole-pyridine moiety is synthetically tractable, enabling rapid derivatization to optimize pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C16H15N5O

- Molecular Weight : 293.32 g/mol

Its structure includes a quinoxaline moiety, a pyrazole ring, and a pyridine group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of various kinases involved in signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

This compound has shown promising antitumor activity in several studies. For instance:

- In vitro assays demonstrated that derivatives of pyrazole compounds exhibit significant inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR, which are crucial in various cancers .

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The pyrazole derivatives have been associated with the inhibition of inflammatory cytokines and pathways, suggesting that this compound may possess similar properties .

Antiviral Potential

Recent studies have explored the antiviral capabilities of related compounds. For example, pyrazolo[3,4-d]pyrimidines have demonstrated activity against viral infections by inhibiting viral replication mechanisms . This suggests potential avenues for exploring the antiviral properties of this compound.

Case Studies and Research Findings

A selection of relevant studies highlights the compound's biological activity:

Q & A

(Basic) How can the synthetic route for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide be optimized to improve yield and purity?

Methodological Answer:

Optimization involves selecting coupling reagents, controlling reaction temperatures, and employing purification techniques. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can enhance pyrazole-pyridine bond formation, as demonstrated in analogous syntheses using cesium carbonate and copper(I) bromide catalysts . Post-synthesis, column chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the target compound while minimizing impurities . Reaction monitoring via TLC or HPLC (≥95% purity threshold) ensures intermediate quality .

(Basic) What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H NMR : Confirm hydrogen environments (e.g., methyl groups on pyrazole at δ 2.21 ppm, pyridyl protons at δ 8.56–7.58 ppm) .

- ESIMS : Validate molecular weight (e.g., [M+1]^+ ion matching theoretical mass) .

- HPLC/SFC : Assess purity (>97% for preclinical studies) using reverse-phase C18 columns and UV detection at 254 nm .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as shown for structurally related heterocycles .

(Advanced) How should researchers address contradictory spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Contradictions often arise from residual solvents, tautomerism, or isomer formation. Strategies include:

- Solvent standardization : Use deuterated solvents (e.g., CD3OD) for NMR consistency .

- Isomer differentiation : Compare ESIMS fragmentation patterns and retention times in chiral SFC for diastereomers .

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria, as observed in pyrazole derivatives .

- Spiking experiments : Add authentic standards to confirm peak assignments .

(Advanced) What computational strategies are recommended for predicting the biological target and mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Met or RET), leveraging structural analogs like glumetinib (a c-Met inhibitor with a pyrazole-pyridine core) .

- QSAR modeling : Train models on datasets of quinoxaline-carboxamide derivatives to correlate substituents (e.g., methylpyrazole) with inhibitory potency .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., quinoxaline carbonyl) using tools like Phase .

(Advanced) How to design in vivo pharmacokinetic studies for this compound, considering its structural complexity?

Methodological Answer:

- Bioavailability optimization : Introduce solubilizing groups (e.g., hydroxyl or PEG chains) based on metabolic stability data from microsomal assays .

- Tracer labeling : Synthesize a ^14C-labeled analog for mass balance studies, tracking excretion routes .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., lung for oncology applications) .

- Metabolite profiling : Identify phase I/II metabolites via high-resolution MS, guided by cytochrome P450 inhibition assays .

(Basic) What strategies validate the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .

- Solution stability : Assess pH-dependent hydrolysis in buffers (pH 1–10) over 24–72 hours .

(Advanced) How to resolve discrepancies between in vitro potency and cellular activity in lead optimization?

Methodological Answer:

- Membrane permeability : Measure logP values (e.g., octanol-water partitioning) and correlate with cellular uptake via Caco-2 assays .

- Efflux transporter inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

- Target engagement assays : Use NanoBRET or CETSA to confirm intracellular target binding .

(Basic) What structural analogs of this compound have reported biological activity, and how do they inform SAR?

Methodological Answer:

- Pyrazole modifications : Replacing 1-methyl with cyclopropyl (as in ilantimod) enhances immunomodulatory activity .

- Quinoxaline substitution : Adding electron-withdrawing groups (e.g., -CF3) improves kinase inhibition, as seen in RET inhibitors .

- Linker optimization : Shortening the methylene bridge between pyridine and quinoxaline increases rigidity and binding affinity .

(Advanced) How to design a robust assay cascade for evaluating off-target effects?

Methodological Answer:

- Panel screening : Test against 50+ kinases (e.g., DiscoverX KinomeScan) at 1 µM to identify off-target hits .

- CYP inhibition : Use fluorogenic substrates in human liver microsomes to assess CYP3A4/2D6 inhibition .

- hERG binding : Perform patch-clamp assays to quantify cardiac toxicity risks .

(Advanced) What crystallographic techniques resolve polymorphic or co-crystal structures of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures) and solve structures with SHELX .

- Co-crystallization : Soak crystals with target proteins (e.g., EZH2 or PRMT3) to determine binding modes .

- PXRD : Compare experimental and simulated patterns to confirm polymorph identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.